molecular formula C58H88N22O17S4 B3044327 H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2 CAS No. 88217-10-1

H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2

Cat. No.: B3044327
CAS No.: 88217-10-1
M. Wt: 1493.7 g/mol
InChI Key: QRUYGZMUMCKQPG-JCXWEINESA-N
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Description

The compound “H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes. This particular peptide contains multiple cysteine residues, which can form disulfide bonds, contributing to its stability and functionality.

Scientific Research Applications

Peptides like “H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2” have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

    Biology: Serve as models for studying protein folding, structure, and function.

    Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.

    Industry: Used in the development of biosensors and as components in various biotechnological applications.

Mechanism of Action

Alpha-Conotoxins, including M I, modulate the activity of ion channels . They are potent inhibitors of nicotinic acetylcholine receptors (nAChRs), which are essential for neuronal and neuromuscular transmission . Alpha-Conotoxin M I specifically binds to neuronal alpha7-containing nAChRs in mammals .

Safety and Hazards

Alpha-Conotoxin M I may be fatal if it enters the bloodstream . It should not be inhaled or come into contact with skin or eyes . It should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years .

Future Directions

Alpha-Conotoxins, including M I, are being evaluated as drug leads to treat various neuronal disorders . They are also important research tools for studying nAChR physiology . Future research may focus on creating novel selective antagonists for discriminating among nAChRs containing α3 and α6 subunits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation can be used to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques.

Major Products Formed

    Disulfide-bonded peptides: Oxidation of cysteine residues results in the formation of disulfide bonds, stabilizing the peptide structure.

    Reduced peptides: Reduction of disulfide bonds yields free thiol groups.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2: Similar peptides with slight variations in amino acid sequence.

    Disulfide-bonded peptides: Peptides containing cysteine residues that form disulfide bonds.

    Linear peptides: Peptides without disulfide bonds, which may have different stability and functionality.

Uniqueness

The presence of multiple cysteine residues and the potential for disulfide bond formation make “this compound” unique. These features contribute to its stability and ability to mimic natural protein structures, making it valuable for various research applications.

Properties

IUPAC Name

(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-43-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-7-(4-aminobutyl)-10-(2-amino-2-oxoethyl)-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontane-19-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H88N22O17S4/c1-28-47(87)77-39-24-99-101-26-41(78-50(90)33(70-44(84)19-60)7-4-14-66-58(63)64)55(95)79-40(54(94)74-36(17-30-20-65-27-68-30)57(97)80-15-5-8-42(80)56(96)69-28)25-100-98-23-38(46(62)86)76-53(93)37(22-81)75-51(91)34(16-29-9-11-31(82)12-10-29)72-52(92)35(18-43(61)83)73-49(89)32(6-2-3-13-59)71-45(85)21-67-48(39)88/h9-12,20,27-28,32-42,81-82H,2-8,13-19,21-26,59-60H2,1H3,(H2,61,83)(H2,62,86)(H,65,68)(H,67,88)(H,69,96)(H,70,84)(H,71,85)(H,72,92)(H,73,89)(H,74,94)(H,75,91)(H,76,93)(H,77,87)(H,78,90)(H,79,95)(H4,63,64,66)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYGZMUMCKQPG-JCXWEINESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CCCN=C(N)N)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H88N22O17S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88217-10-1
Record name alpha-Conotoxin M I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088217101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 88217-10-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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